molecular formula C19H20N6 B2748746 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2305473-88-3

5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2748746
M. Wt: 332.411
InChI Key: HRMRJMFIDHNZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism Of Action

The mechanism of action of 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound interacts with different targets in the body, including GABA receptors, DNA, and metal ions. It has been suggested that the antibacterial and antifungal activities of 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine are due to its interaction with DNA, leading to the inhibition of DNA synthesis. The anxiolytic and sedative effects of this compound are believed to be mediated through its interaction with GABA receptors in the brain.

Biochemical And Physiological Effects

5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have different biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of different bacterial and fungal strains. In vivo studies have shown that 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has anxiolytic and sedative effects in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. Another advantage is its anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.

Future Directions

For research include the development of new antibiotics and antifungal agents based on this compound, the study of its potential use in the treatment of anxiety and sleep disorders, and the development of new fluorescent probes for the detection of metal ions. Further studies are also needed to understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has been reported in the literature using different methods. One of the most common methods is the reaction of 7-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,4-dibromobutane to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

The potential applications of 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine in scientific research are diverse. This compound has been shown to have antibacterial, antifungal, and anticancer activities. It has also been reported to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and sleep disorders. In addition, 5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-2-9-23-10-6-11-24(13-12-23)18-14-17(16-7-4-3-5-8-16)22-19-20-15-21-25(18)19/h1,3-5,7-8,14-15H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRJMFIDHNZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

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